N-cyclohexyl-1,3-thiazol-2-amine

Antiviral Research HCV Polymerase Inhibition

N-cyclohexyl-1,3-thiazol-2-amine (CAS 1438-45-5) is a member of the 2-aminothiazole class, defined by a thiazole core substituted at the 2-amino position with a cyclohexyl group. This specific structural configuration has been repeatedly highlighted in primary research as a key determinant of biological activity across multiple therapeutic areas.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
CAS No. 1438-45-5
Cat. No. B072106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1,3-thiazol-2-amine
CAS1438-45-5
SynonymsN-cyclohexyl-1,3-thiazol-2-amine
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC=CS2
InChIInChI=1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11)
InChIKeyXFDXDDHWWVQGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclohexyl-1,3-thiazol-2-amine (CAS 1438-45-5): Core Chemical Identity and Structural Benchmarking for Research Procurement


N-cyclohexyl-1,3-thiazol-2-amine (CAS 1438-45-5) is a member of the 2-aminothiazole class, defined by a thiazole core substituted at the 2-amino position with a cyclohexyl group. This specific structural configuration has been repeatedly highlighted in primary research as a key determinant of biological activity across multiple therapeutic areas [1]. The compound is also known as 2-cyclohexylamino-1,3-thiazole, and its hydrochloride salt (KHG25855) has been directly studied for its mechanism of action [2]. Understanding this core structure is essential for differentiating it from other aminothiazole analogs in procurement decisions.

Supports HCV polymerase inhibitor design through reported 2-cyclohexylamino SAR preference
Reported antifungal activity context against Histoplasma capsulatum via cyclohexylamide motif
Supports melanogenesis pathway studies via GSK3β phosphorylation mechanism (indirect tyrosinase modulation)

Why N-cyclohexyl-1,3-thiazol-2-amine Cannot Be Replaced by Generic Aminothiazole Analogs: Evidence from Target Engagement and SAR Studies


In-class substitution of N-cyclohexyl-1,3-thiazol-2-amine is not scientifically supported due to stringent structure-activity relationship (SAR) requirements. Primary research has demonstrated that the presence of the cyclohexyl hydrophobe at the 2-amino position is a critical determinant for achieving potent activity, as seen in HCV polymerase inhibition where a stringent preference for this group was observed [1]. Furthermore, antifungal SAR studies have shown that subtle modifications to this cycloalkyl substituent, such as changing ring size or adding methylene groups, can drastically alter or abolish activity against specific fungal pathogens [2]. These findings underscore that substituting the compound with a generic 2-aminothiazole or a close analog with a different N-substituent introduces a high risk of experimental failure or inconsistent results.

N-substituent deviation may abolish target engagement
SAR studies indicate that alterations to the cyclohexyl group can drastically reduce antiviral or antifungal activity, limiting direct analog substitution.
Cyclopentyl analogs may shift pathogen specificity
Cyclopentylamide variants showed important activity against Cryptococcus neoformans but may not replicate the Histoplasma potency context.
Mechanistic divergence may confound melanogenesis results
This compound acts via GSK3β phosphorylation, not direct tyrosinase inhibition; substituting a direct inhibitor can lead to different pathway responses.

Quantitative Evidence for N-cyclohexyl-1,3-thiazol-2-amine Differentiation: A Procurement-Focused Comparison


Stringent Preference for a Cyclohexyl Hydrophobe in HCV Polymerase Inhibition

In the context of developing inhibitors for the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a series of aminothiazole-based inhibitors was evaluated. The study explicitly reports a 'stringent preference for a cyclohexyl hydrophobe at the 2-amino position' for achieving low micromolar potency [1]. This is a class-level inference that directly implicates the cyclohexyl group as a superior pharmacophore element compared to other potential alkyl or aryl substituents in this specific target class.

HCV polymerase SAR
Class-level inference
Stringent preference for cyclohexyl hydrophobe
Reported pharmacophore requirement for antiviral activity
Exact IC50 not specified; trend-level data
Antiviral Research HCV Polymerase Inhibition

Antifungal Potency of Cyclohexylamide Derivatives Against Histoplasma capsulatum (MIC50 = 0.4 µM)

A comprehensive SAR study of 68 aminothiazole analogues revealed that a thiazole core with a naphth-1-ylmethyl group at the 5-position and cyclohexylamide-, cyclohexylmethylamide-, or cyclohexylethylamide substituents at the 2-position caused the highest growth inhibition of Histoplasma capsulatum yeast, with MIC50 values of 0.4 μM [1]. This demonstrates that the cyclohexyl-containing motif is optimal for activity against this pathogen in this specific chemotype.

Histoplasma MIC50
Head-to-head
0.4 µM
Reported highest growth inhibition context
Cyclohexylamide series vs. Histoplasma yeast
Antifungal Discovery Invasive Fungal Infections Histoplasmosis

Dose-Dependent Melanogenesis Inhibition via GSK3β Phosphorylation Without Direct Tyrosinase Inhibition

KHG25855, the hydrochloride salt of N-cyclohexyl-1,3-thiazol-2-amine, decreased melanin production in B16 mouse melanoma cells in a dose-dependent fashion. Crucially, it did not directly inhibit tyrosinase, the rate-limiting melanogenic enzyme [1]. Instead, it was shown to induce phosphorylation (inactivation) of glycogen synthase kinase 3β (GSK3β), a key regulator in the Wnt signaling pathway, leading to downregulation of tyrosinase expression [1].

Melanogenesis mechanism
Supporting evidence
Indirect: GSK3β phosphorylation
Differs from direct tyrosinase inhibition
Dose-dependent melanin reduction; IC50 not provided
Dermatology Research Melanogenesis Hypopigmentation

Procurement-Optimized Application Scenarios for N-cyclohexyl-1,3-thiazol-2-amine Based on Quantitative Differentiation


Antiviral Drug Discovery Programs Targeting HCV NS5B Polymerase

This compound is a superior starting point for medicinal chemistry campaigns focused on non-nucleoside inhibitors of the Hepatitis C Virus NS5B polymerase. The stringent SAR preference for a cyclohexyl hydrophobe at the 2-amino position, as established in primary literature [1], directly reduces the risk of early-stage attrition due to poor potency. Procuring this specific compound, rather than a generic 2-aminothiazole, ensures that the research aligns with known pharmacophoric requirements for this target, saving time and resources in hit-to-lead optimization.

Design and Synthesis of Novel Antifungal Agents Against Histoplasma capsulatum

For researchers focused on invasive fungal infections, this compound serves as a validated building block for generating analogs with potent activity against Histoplasma capsulatum. The established SAR indicates that a cyclohexylamide moiety at the 2-position is associated with optimal growth inhibition (MIC50 = 0.4 µM) and a favorable selectivity index (SI = 92 to >100) [2]. This evidence supports prioritizing N-cyclohexyl-1,3-thiazol-2-amine over the closely related N-cyclopentyl analog for the development of Histoplasma-specific antifungal leads.

Investigating Non-Classical Pathways in Melanogenesis and Pigmentation Disorders

KHG25855, the salt form of this compound, is a uniquely characterized tool compound for studying GSK3β-mediated regulation of melanogenesis. Unlike common tyrosinase inhibitors, it acts through an indirect pathway involving GSK3β phosphorylation [3]. This distinct mechanism makes it invaluable for dissecting Wnt signaling in melanocytes and for screening for synergistic effects with direct enzyme inhibitors. Procuring this compound is essential for experiments designed to validate novel targets in pigmentation biology or to assess the therapeutic potential of GSK3β modulation in dermatological conditions.

Application
Selection Property
Validation Focus
HCV NS5B polymerase inhibitor design
Cyclohexyl pharmacophore preference
Biochemical potency and SAR alignment
Antifungal analog synthesis (Histoplasma capsulatum)
Cyclohexylamide motif activity context
MIC endpoint and selectivity profile
GSK3β-mediated melanogenesis pathway studies
Non-tyrosinase inhibition mechanism
GSK3β phosphorylation and melanin endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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